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Compound of Interest

Compound Name: Iprovalicarb

Cat. No.: B1672162 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the physiological and

biochemical effects of Iprovalicarb on tomato plants (Solanum lycopersicum). The included

protocols and data are intended to guide researchers in designing and executing experiments

to evaluate the impact of this fungicide on tomato physiology.

Introduction
Iprovalicarb is a systemic fungicide that is effective against Oomycete pathogens, such as

Phytophthora infestans (late blight) and Alternaria solani (early blight), which are significant

threats to tomato production.[1] Its primary mode of action is the inhibition of cellulose

synthase, a crucial enzyme for cell wall biosynthesis in these pathogens.[2] Beyond its

fungicidal properties, the application of fungicides can have secondary effects on plant

physiology. Understanding these effects is critical for optimizing crop protection strategies and

for the development of new plant health solutions.

This document outlines the known physiological impacts of Iprovalicarb (often in combination

with other fungicides) on tomato plants, provides detailed protocols for key analytical methods,

and visualizes the proposed signaling pathways involved.
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The following tables summarize the quantitative data on the effects of a fungicide formulation

containing Iprovalicarb (5.5%) and Propineb (61.25%) on various physiological and

biochemical parameters in tomato plants, as reported in a field study. It is important to note that

these effects are due to the combined formulation, and the standalone effects of Iprovalicarb
may differ.

Table 1: Effect on Photosynthetic Pigments and Protein Content in Tomato Leaves

Treatment
Chlorophyll
a (mg/g FW)

Chlorophyll
b (mg/g FW)

Total
Chlorophyll
(mg/g FW)

Carotenoid
s (mg/g FW)

Protein
(mg/g FW)

Untreated

Control
1.24 0.58 1.82 0.42 25.8

Iprovalicarb +

Propineb
1.52 0.75 2.27 0.58 32.5

Data adapted from Pant et al., 2018.

Table 2: Effect on Antioxidant Enzyme and Nitrate Reductase Activity in Tomato Leaves

Treatment
Superoxide Dismutase
(SOD) (units/mg protein)

Nitrate Reductase (NR)
(µmol NO₂⁻/g FW/h)

Untreated Control 12.5 1.85

Iprovalicarb + Propineb 18.2 2.65

Data adapted from Pant et al., 2018.

Table 3: Effect on Tomato Fruit Quality Parameters
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Treatment
Total Soluble
Solids (TSS)
(°Brix)

Lycopene
(mg/100g FW)

Total Phenols
(mg/100g FW)

Antioxidants
(µmol Trolox/g
FW)

Untreated

Control
4.2 5.8 25.5 2.8

Iprovalicarb +

Propineb
5.1 7.2 30.2 3.5

Data adapted from Pant et al., 2018.

Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based

on established methods and can be adapted for specific laboratory conditions.

Chlorophyll and Carotenoid Content Estimation (Arnon
Method)
Principle: Chlorophylls and carotenoids are extracted from leaf tissue using 80% acetone. The

concentration of these pigments is then determined spectrophotometrically by measuring the

absorbance at specific wavelengths (663 nm, 645 nm, and 480 nm).

Materials:

Fresh tomato leaves

80% Acetone

Mortar and pestle

Centrifuge and centrifuge tubes

Spectrophotometer

Whatman No. 1 filter paper
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Procedure:

Weigh 100 mg of fresh leaf tissue (midribs removed) and place it in a mortar.

Add 2 ml of 80% acetone and grind the tissue thoroughly with a pestle until a fine pulp is

obtained.

Filter the homogenate through Whatman No. 1 filter paper into a volumetric flask.

Wash the mortar, pestle, and the residue on the filter paper with successive small volumes of

80% acetone until the residue becomes colorless.

Make up the final volume of the filtrate to 10 ml with 80% acetone.

Measure the absorbance of the extract at 663 nm, 645 nm, and 480 nm against an 80%

acetone blank.

Calculations:

Chlorophyll a (mg/g FW): [12.7(A₆₆₃) - 2.69(A₆₄₅)] × (V / 1000 × W)

Chlorophyll b (mg/g FW): [22.9(A₆₄₅) - 4.68(A₆₆₃)] × (V / 1000 × W)

Total Chlorophyll (mg/g FW): [20.2(A₆₄₅) + 8.02(A₆₆₃)] × (V / 1000 × W)

Carotenoids (mg/g FW): [A₄₈₀ + 0.114(A₆₆₃) - 0.638(A₆₄₅)]

Where:

A = Absorbance at the respective wavelength

V = Final volume of the extract (ml)

W = Fresh weight of the leaf tissue (g)

Total Soluble Protein Estimation (Bradford Method)
Principle: The Bradford assay is a colorimetric protein assay based on the binding of

Coomassie Brilliant Blue G-250 dye to proteins.[3] In its acidic, unbound state, the dye has an
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absorbance maximum at 465 nm. When the dye binds to protein, it is stabilized in its blue

anionic form, and the absorbance maximum shifts to 595 nm. The increase in absorbance at

595 nm is proportional to the amount of protein in the sample.

Materials:

Fresh tomato leaves

Protein extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1% PVPP)

Bradford reagent

Bovine Serum Albumin (BSA) for standard curve

Spectrophotometer

Microcentrifuge tubes

Procedure:

Protein Extraction:

Homogenize 1 g of fresh leaf tissue in 2 ml of ice-cold extraction buffer using a pre-chilled

mortar and pestle.

Transfer the homogenate to a microcentrifuge tube and centrifuge at 12,000 rpm for 15

minutes at 4°C.

Collect the supernatant containing the soluble proteins.

Bradford Assay:

Prepare a series of BSA standards (e.g., 0, 10, 20, 40, 60, 80, 100 µg/ml).

Pipette 100 µl of each standard and the extracted protein sample into separate test tubes.

Add 5 ml of Bradford reagent to each tube and mix well.

Incubate at room temperature for 5-10 minutes.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672162?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Measure the absorbance at 595 nm.

Calculation:

Plot a standard curve of absorbance vs. protein concentration for the BSA standards.

Determine the protein concentration of the sample from the standard curve.

Superoxide Dismutase (SOD) Activity Assay
Principle: This assay is based on the ability of SOD to inhibit the photochemical reduction of

Nitroblue Tetrazolium (NBT). In the presence of a light source and riboflavin, superoxide

radicals are generated, which reduce NBT to a blue formazan product. SOD competes for the

superoxide radicals, thus inhibiting the reduction of NBT. The extent of inhibition is a measure

of SOD activity.

Materials:

Fresh tomato leaves

Enzyme extraction buffer (e.g., 50 mM potassium phosphate buffer pH 7.8, 1 mM EDTA, 1%

PVPP)

Assay mixture: 50 mM potassium phosphate buffer (pH 7.8), 13 mM methionine, 75 µM NBT,

2 µM riboflavin, and 0.1 mM EDTA.

Spectrophotometer

Fluorescent lamp

Procedure:

Enzyme Extraction:

Homogenize 1 g of fresh leaf tissue in 3 ml of ice-cold extraction buffer.

Centrifuge the homogenate at 15,000 rpm for 20 minutes at 4°C.

Use the supernatant for the enzyme assay.
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SOD Assay:

Prepare two sets of tubes: one for the reaction mixture with the enzyme extract and

another for the control (without enzyme extract).

To 3 ml of the assay mixture, add 100 µl of the enzyme extract.

Illuminate the tubes with a fluorescent lamp for 15 minutes.

A control reaction without illumination (kept in the dark) will serve as a blank.

Measure the absorbance at 560 nm.

Calculation:

One unit of SOD activity is defined as the amount of enzyme required to cause 50%

inhibition of the rate of NBT reduction.

% Inhibition = [(A_control - A_sample) / A_control] × 100

SOD activity can be expressed as units/mg protein.

Nitrate Reductase (NR) Activity Assay
Principle: Nitrate reductase catalyzes the reduction of nitrate to nitrite. The in vivo NR activity is

determined by measuring the amount of nitrite produced by leaf tissue incubated in a nitrate-

containing buffer. The nitrite is then quantified colorimetrically.

Materials:

Fresh tomato leaves

Incubation buffer (0.1 M phosphate buffer pH 7.5, 30 mM KNO₃, 5% isopropanol)

1% (w/v) Sulphanilamide in 1N HCl

0.02% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD)

Water bath
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Spectrophotometer

Procedure:

Cut fresh leaf tissue into small pieces (approx. 1-2 mm).

Weigh 200 mg of the leaf pieces and place them in a test tube.

Add 5 ml of incubation buffer to the test tube.

Incubate the tubes in a water bath at 30°C in the dark for 1 hour.

After incubation, add 1 ml of 1% sulphanilamide solution and mix.

Add 1 ml of 0.02% NEDD solution and mix.

Allow the color to develop for 15-20 minutes at room temperature.

Measure the absorbance at 540 nm.

Prepare a standard curve using known concentrations of sodium nitrite.

Calculation:

Determine the amount of nitrite produced from the standard curve.

NR activity is expressed as µmol of NO₂⁻ produced per gram of fresh weight per hour.

Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of Iprovalicarb's Effect on
Tomato Plants
Iprovalicarb's primary mode of action is the inhibition of cellulose synthase in Oomycetes. In

plants, the perception of cell wall damage (CWD), which can be induced by cellulose

biosynthesis inhibitors, triggers a signaling cascade that shares similarities with Pattern-

Triggered Immunity (PTI).[4][5] This pathway involves the activation of defense responses,
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including the production of reactive oxygen species (ROS) and the modulation of

phytohormone signaling.

Iprovalicarb Application
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Click to download full resolution via product page

Caption: Proposed signaling pathway of Iprovalicarb in tomato plants.

Experimental Workflow for Physiological Analysis
The following diagram illustrates a typical workflow for assessing the physiological impact of

Iprovalicarb on tomato plants.
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Caption: General experimental workflow for physiological analysis.
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Discussion and Conclusion
The available data suggests that the application of a fungicide containing Iprovalicarb can

lead to significant physiological and biochemical changes in tomato plants. These include an

increase in photosynthetic pigments, total soluble protein, and the activity of key enzymes like

SOD and NR. Furthermore, improvements in fruit quality parameters such as TSS, lycopene

content, and total phenols have been observed.

The proposed signaling pathway, initiated by the perception of cell wall integrity disruption,

provides a framework for understanding these secondary effects. The activation of a PTI-like

response could prime the plant's defense mechanisms, leading to the observed increases in

antioxidant enzyme activity. The changes in photosynthetic pigments and nitrate metabolism

may be part of a broader stress response or a direct consequence of altered signaling.

Further research is warranted to delineate the specific effects of Iprovalicarb as a standalone

active ingredient on tomato physiology. Investigating the dose-dependent responses and the

temporal dynamics of these physiological changes will provide a more complete picture.

Additionally, transcriptomic and proteomic studies would be invaluable in identifying the specific

genes and proteins involved in the signaling cascade triggered by Iprovalicarb.

These application notes and protocols serve as a foundational resource for researchers aiming

to explore the intricate interactions between fungicides and plant physiology, ultimately

contributing to the development of more effective and sustainable crop management strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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